Cas no 886913-30-0 (5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide)

5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- GSK1073385A
- 886913-30-0
- TCMDC-143032
- AKOS024666195
- 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
- 5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- F2645-0190
- CHEMBL2097931
- 5-chloro-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
-
- インチ: 1S/C14H10ClN3O2S2/c1-21-9-4-2-3-8(7-9)13-17-18-14(20-13)16-12(19)10-5-6-11(15)22-10/h2-7H,1H3,(H,16,18,19)
- InChIKey: XNDXSESZNZQOKB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(NC2=NN=C(C3C=CC=C(C=3)SC)O2)=O)S1
計算された属性
- せいみつぶんしりょう: 350.9902966g/mol
- どういたいしつりょう: 350.9902966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0190-2mg |
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
886913-30-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2645-0190-3mg |
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
886913-30-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0190-4mg |
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
886913-30-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2645-0190-2μmol |
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
886913-30-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2645-0190-1mg |
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
886913-30-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamideに関する追加情報
Research Brief on 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide (CAS: 886913-30-0)
In recent years, the compound 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide (CAS: 886913-30-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole-thiophene scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide to enhance its pharmacological profile. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a combination of molecular docking and in vitro assays to elucidate the binding mechanism, revealing a high affinity for the ATP-binding site of CDK2. These findings suggest that this compound could serve as a lead structure for the development of next-generation CDK inhibitors.
In addition to its anticancer potential, 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide has also been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics. This discovery opens new avenues for addressing the growing challenge of antibiotic resistance.
Further research has explored the pharmacokinetic and safety profiles of 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide. Preclinical studies conducted in rodent models have indicated favorable oral bioavailability and a manageable toxicity profile, with no significant off-target effects observed at therapeutic doses. These results, published in a 2023 issue of European Journal of Pharmaceutical Sciences, underscore the compound's potential for further development as a clinical candidate. However, additional studies are needed to assess its long-term safety and efficacy in human trials.
In conclusion, 5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide (CAS: 886913-30-0) represents a versatile and promising scaffold in drug discovery. Its dual activity as a kinase inhibitor and antimicrobial agent highlights its potential to address unmet medical needs in oncology and infectious diseases. Future research should focus on optimizing its chemical structure to improve selectivity and potency, as well as advancing it through the drug development pipeline. The continued exploration of this compound underscores the importance of interdisciplinary collaboration in translating chemical discoveries into therapeutic breakthroughs.
886913-30-0 (5-chloro-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide) 関連製品
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